(3-(Morpholinomethyl)oxetan-3-YL)methanol (3-(Morpholinomethyl)oxetan-3-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984611
InChI: InChI=1S/C9H17NO3/c11-6-9(7-13-8-9)5-10-1-3-12-4-2-10/h11H,1-8H2
SMILES:
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

(3-(Morpholinomethyl)oxetan-3-YL)methanol

CAS No.:

Cat. No.: VC15984611

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

(3-(Morpholinomethyl)oxetan-3-YL)methanol -

Specification

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name [3-(morpholin-4-ylmethyl)oxetan-3-yl]methanol
Standard InChI InChI=1S/C9H17NO3/c11-6-9(7-13-8-9)5-10-1-3-12-4-2-10/h11H,1-8H2
Standard InChI Key ZFUZVCPLXJQOHR-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC2(COC2)CO

Introduction

Chemical Identity and Structural Features

The compound (3-(Morpholinomethyl)oxetan-3-yl)methanol (CAS: 1188264-57-4) is characterized by the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . Its IUPAC name, (3-(morpholin-4-ylmethyl)oxetan-3-yl)methanol, reflects the presence of two functional groups: a morpholine ring attached via a methylene bridge to the oxetane core and a hydroxymethyl group at the 3-position of the oxetane .

Key Structural Attributes:

  • Oxetane Core: The four-membered oxetane ring introduces significant ring strain, which enhances reactivity and influences conformational stability .

  • Morpholine Substituent: The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to solubility and hydrogen-bonding capabilities .

  • Hydroxymethyl Group: This polar functional group enables further derivatization, such as esterification or etherification .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Number1188264-57-4
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
Purity≥98%
Synonyms{3-[(morpholin-4-yl)methyl]oxetan-3-yl}methanol

Applications in Drug Discovery and Materials Science

The compound’s dual functionality—combining a strained oxetane with a morpholine moiety—makes it a valuable building block in several domains:

Medicinal Chemistry

  • Bioisostere for Carbonyl Groups: The oxetane ring can mimic carbonyl groups, improving metabolic stability and bioavailability in drug candidates .

  • Solubility Enhancement: Morpholine’s polarity increases aqueous solubility, a critical factor in pharmacokinetic optimization .

Polymer Chemistry

  • Crosslinking Agent: The hydroxymethyl group participates in polymerization reactions, enabling the creation of networks with tunable mechanical properties .

  • Coordination Chemistry: Morpholine’s nitrogen atom can act as a ligand for metal ions, facilitating applications in catalysis .

ApplicationMechanismRelevance
Drug DeliveryOxetane ring improves metabolic resistanceEnhanced drug half-life
Epoxy ResinsHydroxymethyl group enables crosslinkingDurable material coatings
CatalysisMorpholine-metal coordinationHeterogeneous reaction environments

Future Research Directions

  • Biological Activity Profiling: Systematic studies to evaluate antimicrobial, anticancer, or neurological activity .

  • Green Synthesis Routes: Development of catalytic methods to reduce waste and improve atom economy .

  • Advanced Material Design: Exploration of supramolecular assemblies using the compound’s hydrogen-bonding motifs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator